molecular formula C13H19NO B13952448 (S)-2-(1-benzylpyrrolidin-3-yl)ethanol

(S)-2-(1-benzylpyrrolidin-3-yl)ethanol

Cat. No.: B13952448
M. Wt: 205.30 g/mol
InChI Key: KVOKJZAQCLKPGS-ZDUSSCGKSA-N
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Description

(S)-2-(1-benzylpyrrolidin-3-yl)ethanol is a chiral compound with the molecular formula C12H17NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-benzylpyrrolidin-3-yl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of (S)-2-(1-benzylpyrrolidin-3-yl)ketone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification by distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-benzylpyrrolidin-3-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed

    Oxidation: Corresponding ketone or aldehyde

    Reduction: Corresponding amine

    Substitution: Corresponding chloride

Scientific Research Applications

(S)-2-(1-benzylpyrrolidin-3-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

    Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of (S)-2-(1-benzylpyrrolidin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(1-benzylpyrrolidin-3-yl)ethanol
  • (S)-2-(1-benzylpyrrolidin-3-yl)methanol
  • (S)-2-(1-benzylpyrrolidin-3-yl)amine

Uniqueness

(S)-2-(1-benzylpyrrolidin-3-yl)ethanol is unique due to its specific chiral configuration and the presence of both a benzyl group and a hydroxyl group. This combination of features makes it a valuable intermediate in the synthesis of chiral compounds and pharmaceuticals, offering distinct reactivity and selectivity compared to its analogs.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-[(3S)-1-benzylpyrrolidin-3-yl]ethanol

InChI

InChI=1S/C13H19NO/c15-9-7-13-6-8-14(11-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2/t13-/m0/s1

InChI Key

KVOKJZAQCLKPGS-ZDUSSCGKSA-N

Isomeric SMILES

C1CN(C[C@@H]1CCO)CC2=CC=CC=C2

Canonical SMILES

C1CN(CC1CCO)CC2=CC=CC=C2

Origin of Product

United States

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